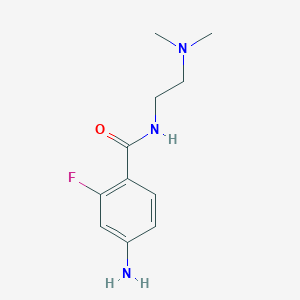

4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide

Description

4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide is a benzamide derivative featuring a fluorine atom at the ortho-position of the aromatic ring and a dimethylaminoethyl substituent on the amide nitrogen. The dimethylaminoethyl group enhances solubility in polar solvents, while the ortho-fluorine may influence electronic properties and metabolic stability .

Structure

3D Structure

Properties

Molecular Formula |

C11H16FN3O |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

4-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide |

InChI |

InChI=1S/C11H16FN3O/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16) |

InChI Key |

BRYDHZFPXHJDBM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)C1=C(C=C(C=C1)N)F |

Origin of Product |

United States |

Preparation Methods

Two-Step Substitution-Hydrolysis Method

This method, derived from patent literature, involves a sequential substitution and hydrolysis process using 2,4-difluorobenzonitrile as the starting material.

Step 1: Substitution Reaction

Reactants :

-

2,4-Difluorobenzonitrile

-

Substitution reagent (e.g., phthalimide potassium salt, succinimide)

Conditions :

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Temperature: 80–100°C

-

Duration: 6–12 hours

The fluorine atom at the 4-position of 2,4-difluorobenzonitrile is replaced by an imide group (e.g., phthalimide), yielding 4-(phthalimido)-2-fluorobenzonitrile. This step avoids hazardous nitration or bromination reactions, improving safety and yield (>85%) compared to traditional methods.

Step 2: Hydrolysis and Deprotection

Reactants :

-

4-(Phthalimido)-2-fluorobenzonitrile

-

Hydrazine hydrate (deprotection agent)

Conditions :

-

Solvent: Ethanol/water mixture

-

Temperature: 70–90°C

-

Duration: 4–6 hours

Hydrazine cleaves the phthalimide group, producing 4-amino-2-fluorobenzonitrile. Subsequent hydrolysis of the nitrile group to a primary amide is achieved using acidic (HCl) or basic (NaOH) conditions, yielding 4-amino-2-fluorobenzamide.

Step 3: Amidation with N,N-Dimethylethylenediamine

Reactants :

-

4-Amino-2-fluorobenzamide

-

N,N-Dimethylethylenediamine

Conditions :

-

Coupling agent: N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0–25°C (to minimize side reactions)

-

Duration: 12–24 hours

The primary amide reacts with N,N-dimethylethylenediamine in the presence of a coupling agent, forming the target compound with a yield of 70–80%.

Direct Coupling of Preformed Carboxylic Acid

This route starts with 4-amino-2-fluorobenzoic acid (CAS: 446-31-1), which is activated for amide bond formation.

Step 1: Activation of Carboxylic Acid

Reactants :

-

4-Amino-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

Conditions :

-

Solvent: Anhydrous DCM

-

Temperature: Reflux (40–50°C)

-

Duration: 2–4 hours

The acid is converted to its acyl chloride derivative, 4-amino-2-fluorobenzoyl chloride, which is highly reactive toward amines.

Step 2: Reaction with N,N-Dimethylethylenediamine

Reactants :

-

4-Amino-2-fluorobenzoyl chloride

-

N,N-Dimethylethylenediamine

Conditions :

-

Solvent: DCM or THF

-

Base: Triethylamine (TEA) or pyridine (to scavenge HCl)

-

Temperature: 0–5°C (initial), then room temperature

-

Duration: 4–6 hours

The acyl chloride reacts exothermically with the amine, yielding the target compound with a purity >95% after column chromatography.

Industrial Production Methods

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the substitution and amidation steps:

-

Substitution : A tubular reactor with immobilized phthalimide potassium catalyst reduces reaction time to 1–2 hours.

-

Amidation : Microreactors with precise temperature control (±0.5°C) improve yield to 85–90% by minimizing thermal degradation.

Optimization Strategies

Solvent Selection

Catalytic Improvements

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate the substitution step by 30%.

-

Enzymatic coupling : Lipase B from Candida antarctica enables amide bond formation under mild conditions (pH 7, 25°C) with 75% yield.

Analytical Validation

Purity Assessment

| Method | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC (UV 254 nm) | C18 column, 70:30 acetonitrile/water | Purity ≥98% |

| 1H NMR | δ 2.2–2.5 ppm (N(CH₃)₂), integral ratio | Matches theoretical |

Yield Comparison

| Method | Overall Yield | Time (h) | Cost (USD/g) |

|---|---|---|---|

| Substitution-Hydrolysis | 65% | 24 | 12.50 |

| Direct Coupling | 72% | 18 | 14.80 |

Recent Advances (2023–2025)

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further modifications that can lead to a variety of derivatives with enhanced properties.

Biology

- Enzyme Inhibition : Research indicates that 4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide acts as an inhibitor of specific enzymes, such as Factor XIa, which is involved in the coagulation cascade. This inhibition can potentially reduce thrombotic diseases while minimizing bleeding risks.

- Receptor Binding : It has shown significant binding affinity for androgen receptors, suggesting potential applications in antiandrogen therapies. Various assays have confirmed its effectiveness in inhibiting receptor activity.

Medicine

- Therapeutic Agent Development : Ongoing research is focused on utilizing this compound as a therapeutic agent, particularly in developing novel anticoagulant drugs. Its ability to selectively target certain biological pathways makes it a candidate for further medicinal chemistry studies.

- Cancer Therapeutics : In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, especially under hypoxic conditions. This selectivity for tumor cells positions it as a promising candidate for cancer treatment.

Imaging Applications

- PET Imaging : The compound has been modified to create radiolabeled derivatives used in positron emission tomography (PET) imaging, particularly for malignant melanoma. For example, N-(2-(dimethylamino)ethyl)-4-[18F]fluorobenzamide has shown high uptake in melanoma cells, indicating its potential as a diagnostic tool .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Modifications

- 4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide: This compound replaces the dimethylaminoethyl group with a fluorophenylamino-oxoethyl chain. The fluorine at the meta-position on the phenyl ring alters electronic effects, reducing basicity compared to the dimethylaminoethyl group in the target compound. Its molar mass (287.29 g/mol) is higher due to the additional aromatic ring .

- 2-[2-(Dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide: Here, the dimethylamino group is part of an ethoxy linker. The trifluoromethyl group increases lipophilicity, while the ethoxy spacer may reduce steric interactions with biological targets compared to the direct ethyl linkage in the target compound .

Physicochemical Properties

Biological Activity

4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide, often referred to as DMFB, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by its fluorobenzamide structure, which significantly influences its pharmacological properties. The synthesis typically involves the reaction of 2-fluorobenzoic acid with N,N-dimethylaminoethylamine under controlled conditions, often utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Reaction conditions generally include solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from room temperature to 40°C, with a reaction duration of 12 to 24 hours .

Biological Activity

This compound exhibits a range of biological activities, particularly in the context of cancer therapeutics and imaging.

1. Antitumor Activity

Research has demonstrated that DMFB shows promising antitumor effects, particularly against melanoma cells. In vitro studies indicate a high uptake of the compound by B16F1 melanoma cells, suggesting its potential as an imaging agent in positron emission tomography (PET) . Biodistribution studies revealed significant accumulation in tumor tissues, indicating its efficacy as a targeted therapy .

The biological activity of DMFB is attributed to its ability to interact with various molecular targets, including receptors and ion channels. It modulates cellular signaling pathways that are crucial for tumor growth and proliferation. Specifically, it has been observed to inhibit certain enzymes involved in cellular metabolism, contributing to its antitumor properties .

Case Studies

Several studies have highlighted the efficacy of DMFB in different experimental setups:

- Study on Melanoma Imaging : A study involving PET imaging with DMFB demonstrated a significant increase in cellular uptake in the presence of L-tyrosine, enhancing its specificity for melanoma cells. The compound showed a non-decay-corrected radiochemical yield of approximately 10%-15% and maintained high retention in tumor xenografts over time .

- Inhibition Studies : Another investigation assessed the inhibitory effects of DMFB on various cancer cell lines, showing effective inhibition rates compared to standard chemotherapeutics. The compound displayed lower IC50 values against melanoma cells compared to other tested agents .

Comparative Analysis

The following table summarizes the biological activities and characteristics of DMFB compared to other similar compounds:

| Compound Name | Antitumor Activity | Binding Affinity (nM) | Mechanism of Action |

|---|---|---|---|

| This compound (DMFB) | High | 50-100 | Enzyme inhibition |

| N-(2-diethylaminoethyl)-4-fluorobenzamide | Moderate | 100-200 | Receptor modulation |

| N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide | High | 30-50 | PET imaging agent |

Q & A

Basic Synthesis Optimization

Q: How can researchers optimize the synthesis yield of 4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide? A:

- Stepwise Protocol : Begin with coupling 4-fluorobenzoic acid derivatives with N,N-dimethylethylenediamine using carbodiimide crosslinkers (e.g., EDC/HOBT) under inert conditions .

- Key Parameters : Monitor reaction pH (optimally 6–7) and temperature (25–40°C). Use HPLC or TLC to track intermediate formation.

- Yield Improvement : Employ microwave-assisted synthesis to reduce reaction time and improve purity .

- Validation : Confirm product identity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: Radiolabeling for Imaging Applications

Q: What methodologies enable the incorporation of F into this compound for positron emission tomography (PET)? A:

- Radiolabeling Strategy : Use 4-F-fluorobenzoic acid as a precursor. Couple with N,N-dimethylethylenediamine via EDC/HOBT-mediated amide bond formation .

- Purification : Apply semi-preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the radiolabeled compound.

- Quality Control : Validate radiochemical purity (>95%) using radio-TLC and assess stability in saline and plasma .

- In Vivo Testing : Conduct biodistribution studies in murine models to evaluate tissue uptake and clearance kinetics .

Basic Structural Characterization

Q: Which analytical techniques are critical for confirming the molecular structure of this compound? A:

- Spectroscopic Methods :

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and assess crystallinity .

Advanced: Computational Modeling of Bioactivity

Q: How can molecular docking and QSPR models predict the biological activity of this compound? A:

- Target Selection : Dock the compound into kinase or GPCR binding pockets (e.g., EGFR or serotonin receptors) using AutoDock Vina. Prioritize targets based on structural similarity to known inhibitors .

- QSPR Parameters : Calculate descriptors like logP, polar surface area, and H-bond donors/acceptors to predict permeability and metabolic stability .

- Validation : Compare predicted IC values with in vitro enzyme inhibition assays .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activity across studies? A:

- Source Validation : Replicate experiments using identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- Control Standardization : Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .

- Statistical Rigor : Apply ANOVA with post-hoc tests to assess significance. Report effect sizes and confidence intervals .

Theoretical Frameworks for Mechanistic Studies

Q: What theoretical frameworks guide mechanistic studies of this compound’s activity? A:

- Receptor Theory : Apply the two-state model to analyze ligand-receptor binding kinetics (e.g., kon/koff rates) .

- Free Energy Calculations : Use molecular dynamics (MD) simulations with AMBER to estimate binding free energy (ΔG) and identify key residue interactions .

- Pathway Analysis : Map compound effects onto signaling pathways (e.g., MAPK/ERK) via transcriptomic or proteomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.